![molecular formula C6H4BrClN2O2 B6335291 Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate CAS No. 1521587-61-0](/img/structure/B6335291.png)
Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate
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Overview
Description
“Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of methyl 2-chloropyrimidine-4-carboxylate involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, to which oxalyl chloride is added. After stirring at room temperature for 2 hours, the reaction mixture is concentrated and added dropwise to anhydrous methanol under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is represented by the SMILES stringCC1=NC (Cl)=NC=C1Br
. The empirical formula is C5H4BrClN2
and the molecular weight is 207.46
. Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is a solid substance . It is slightly soluble in water (0.42 g/L) .Scientific Research Applications
Kinase Inhibitors
Pyrimidine derivatives play a crucial role in drug discovery, particularly as kinase inhibitors. Researchers have explored the potential of methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate as a scaffold for designing novel kinase inhibitors. By attaching specific substituents, scientists aim to develop compounds that selectively target specific kinases involved in diseases like cancer and inflammation .
Neuroprotective and Anti-Neuroinflammatory Agents
In recent studies, triazole-pyrimidine derivatives have been investigated as potential neuroprotective and anti-neuroinflammatory agents. While not directly related to methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate, this highlights the broader interest in pyrimidine-based compounds for neurological applications .
β-Alanine Moiety Building Block
Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate contributes to the synthesis of molecules containing the β-alanine moiety. For example, it plays a role in creating αvβ3 integrin antagonists and selective somatostatin sst3 receptor antagonists .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It is known that pyrimidine derivatives can interact with various proteins and enzymes in the body, influencing their function and leading to various biological effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptor sites, leading to changes in cellular function .
Biochemical Pathways
It has been suggested that pyrimidine derivatives can influence several pathways, including those involved in inflammation and neuroprotection . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level, including anti-inflammatory and neuroprotective effects .
Action Environment
The action of Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its solubility in water and other solvents can influence its distribution within the body and its interaction with target molecules .
properties
IUPAC Name |
methyl 5-bromo-4-chloropyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNHMQCUZBREOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-chloropyrimidine-2-carboxylate |
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